methyl 6-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Overview
Description
“Methyl 6-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” is a complex organic compound. It contains a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring . The compound also has a carboxylate ester group (-COOCH3), a bromine atom, and a 2-methoxy-2-oxoethyl group attached to the core structure .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Novel Synthesis Routes : Research has developed novel synthetic routes to complex ring systems, such as the pyrrolo[2,1-c][1,4]benzodiazocine ring system, using precursors related to the subject compound. This methodology involves the oxidation of methyl (2-formyl-1H-pyrrol-1-yl)acetates to carboxylic acids, followed by transformation into acid chlorides and subsequent reactions to achieve the target heterocycle (Konstantina Koriatopoulou et al., 2008).
Antibacterial Activity : Analog compounds, such as pyrrolopyridine analogs of nalidixic acid, have been synthesized from related precursors, showing in vitro antibacterial activity. This highlights the potential of derivatives for therapeutic use (E. Toja et al., 1986).
Synthesis of Bioactive Molecules : An efficient synthesis of a carboxylic acid moiety of a potent dopamine D2, D3, and serotonin-3 (5-HT3) receptors antagonist demonstrates the utility of related chemistry in creating bioactive molecules. This process involved multiple steps, including methoxylation and bromination, to produce the desired product with significant yield (Y. Hirokawa et al., 2000).
Synthetic Methodologies
Efficient Synthesis Techniques : Techniques for the synthesis of complex molecules, such as apomitomycin derivatives, utilize related compounds as intermediates, showcasing the versatility of these chemical frameworks in synthetic organic chemistry (T. Kametani et al., 1980).
Advanced Heterocyclic Synthesis : The synthesis of novel heterocycles, such as 1-methyl-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazin-4(3H)-one 2,2-dioxide, illustrates the application of complex methodologies involving alkylations, cyclizations, and further functionalizations to access structurally diverse heterocycles (Frank T. Coppo & Maged M. Fawzi, 1998).
Properties
IUPAC Name |
methyl 6-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O4/c1-18-9(16)5-7-10(12(17)19-2)6-3-4-8(13)15-11(6)14-7/h3-4H,5H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFXYCPZCKEORZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C2=C(N1)N=C(C=C2)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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